molecular formula C8H9NO3 B087216 N-(4-Hydroxyphenyl)glycine CAS No. 122-87-2

N-(4-Hydroxyphenyl)glycine

Cat. No. B087216
CAS RN: 122-87-2
M. Wt: 167.16 g/mol
InChI Key: WRUZLCLJULHLEY-UHFFFAOYSA-N
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Description

"N-(4-Hydroxyphenyl)glycine" is a significant chemical compound that has garnered attention due to its occurrence in nature and its utility in various chemical reactions. The compound has been identified in broad bean leaves and is known for its conversion into different chemical forms under specific conditions, reflecting its versatile chemical nature (Eagles et al., 1971).

Synthesis Analysis

The synthesis of "N-(4-Hydroxyphenyl)glycine" derivatives can involve multiple steps, including the resolution through bromocamphorsulphonate and synthesis of N-carbamoyl derivatives. These processes are crucial for isolating and identifying the compound in natural sources, such as broad bean leaves, highlighting its natural occurrence and the complexity of its synthesis (Eagles et al., 1971).

Molecular Structure Analysis

The molecular structure of "N-(4-Hydroxyphenyl)glycine" plays a critical role in its chemical behavior and interaction with other compounds. Research into the structural aspects of phenylglycines, including "N-(4-Hydroxyphenyl)glycine", has shown their significance in the biosynthesis and occurrence in peptide natural products. This insight is crucial for understanding the compound's role in medicinal chemistry and its presence in various natural products (Rashed S Al Toma et al., 2015).

Chemical Reactions and Properties

"N-(4-Hydroxyphenyl)glycine" undergoes various chemical reactions, demonstrating its reactivity and utility in synthetic chemistry. For example, its involvement in the synthesis of lanthanide(III) complexes showcases its ability to interact with metal ions, forming complexes with potential applications in materials science and catalysis (Messimeri et al., 2002).

Physical Properties Analysis

The physical properties of "N-(4-Hydroxyphenyl)glycine", such as melting temperature and solubility, are essential for its application in various fields. For instance, the synthesis and physical properties of peptides containing "N-(4-Hydroxyphenyl)glycine" provide valuable information for designing and developing new materials and drugs (Inouye et al., 1982).

Scientific Research Applications

  • N-(4-Hydroxyphenyl)glycine derivatives have been identified in nature, such as in broad bean leaves. This discovery is significant for understanding the presence of phenylglycine derivatives in plants (Eagles et al., 1971).

  • N-(4-Hydroxyphenyl)glycine has been used in the production of D-phenylglycine from a racemic mixture, utilizing Penicillin G acylase in an isoelectrically-trapped enzyme reactor. This showcases its application in biotechnology and pharmaceuticals (Bossi et al., 1998).

  • Analogues of N-(4-Hydroxyphenyl)glycine, like N,N′-Ethylene bis[2(o-hydroxyphenyl)] glycine (EHPG), have been used to form stable chelates with metal ions, particularly in treating iron chlorosis in plants and in analytical chemistry as a reagent for iron (Schrøder, 1964).

  • N-(4-Hydroxyphenyl)glycine derivatives have applications in treating inflammatory disorders due to their matrix metalloprotease and TNF-α inhibitory activities, as well as their ability to suppress cartilage degradation in vivo (Nature Biotechnology, 2004).

  • N-(4-Hydroxyphenyl)glycine-related compounds are significant in the study of glyphosate resistance in plants. Glyphosate (N-phosphonomethyl-glycine) is used extensively as a herbicide, and understanding its interaction with plant enzymes is crucial for agricultural science (Pollegioni et al., 2011).

  • N-(4-Hydroxyphenyl)glycine's analogues have been studied in the context of their tautomeric and conformational equilibria, which is important in understanding their biological roles and reactivity (Nagy & Takács-Novák, 2004).

  • Research on glyphosate (N-phosphonomethyl-glycine) has implications for the development of glyphosate-tolerant crops, such as soybeans, which can significantly impact agricultural practices (Padgette et al., 1995).

  • Phenylglycine-type amino acids, including 4-hydroxyphenylglycine, are found in various peptide natural products, influencing the study of their biosynthesis, properties, and applications in medicinal chemistry (Al Toma et al., 2015).

Safety And Hazards

N-(4-Hydroxyphenyl)glycine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-(4-hydroxyanilino)acetic acid
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InChI

InChI=1S/C8H9NO3/c10-7-3-1-6(2-4-7)9-5-8(11)12/h1-4,9-10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUZLCLJULHLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9059547
Record name Glycine, N-(4-hydroxyphenyl)-
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Shiny solid; [Merck Index] White or light brown powder; [Alfa Aesar MSDS]
Record name N-(4-Hydroxyphenyl)glycine
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Product Name

N-(4-Hydroxyphenyl)glycine

CAS RN

122-87-2
Record name p-Hydroxyphenylglycine
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Record name N-(4-Hydroxyphenyl)glycine
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Record name N-(4-Hydroxyphenyl)glycine
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Record name Glycine, N-(4-hydroxyphenyl)-
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Record name Glycine, N-(4-hydroxyphenyl)-
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Record name N-(4-hydroxyphenyl)glycine
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Record name N-(4-HYDROXYPHENYL)GLYCINE
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Synthesis routes and methods I

Procedure details

We have found that addition of D-glutamic acid (D-GLU), D-asparagine (D-ASN), D-aspartic acid (D-ASP), or D-cysteine (D-CYS), or D-glutamine (D-GLN) in small amounts to a supersaturated solution of threonine in water brings about a preferred crystallization of the threonine in its L-form. Similarly, inclusion of the L-forms of the above additives leads to preferred crystallization of D-threonine. Further, we have found that from a supersaturated aqueous solution of D,L-asparagine, on addition of D-aspartic acid, D-glutamic acid of D-glutamine, there results a preferred crystallization of L-asparagine monohydrate; inclusion of the L-additives leads to preferred crystallization of D-asparagine monohydrate. Further, we have found that addition of L-tyrosine (TYR), L-tyrosine-p-toluene sulfonate (TpTS), L-dopa, L-dopa-p-toluene sulfonate (DpTS), L-α-methyl dopa, L-α-methyl dopa-p-toluene sulfonate (MDpTS), L-phenylalanine (PHE), L-phenylalanine-p-toluene sulfonate (PpTS), L-phenyl glycine (PG), L-phenyl glycine p-toluene sulfonate (PGpTS), L-p-methoxy phenyl glycine (pMPG) or L-p-methoxy phenyl glycine p-toluene sulfonate (pMPGpTS) to a supersaturated solution of pHPGpTS in an 0.5N aqueous solution of p-toluene sulfonic acid causes preferred precipitation of the D-form of pHPGpTS. On acidification the corresponding enantiomer of p-hydroxyphenylglycine can be obtained. Inclusion of the D-additives causes preferred precipitation of the L-form of pHPGpTS.
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Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCCCCCCC=CC=CC=CC=CC=CC(=O)N(CC(=O)O)c1ccc(O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)N(CC(=O)O)c1ccc(O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The same procedure as in Example 5 but EPA-Cl was replaced by 4.2 g (0.012 mole) of the mixture of polyunsaturated fatty acyl chlorides as prepared in Example 4. Yield of the mixed product was about 88 percent, containing N-eicosapentaenoyl (4-hydroxyphenyl)-glycine and N-docosahexaenoyl (4-hydroxyphenyl)-glycine as the main components.
[Compound]
Name
mixture
Quantity
4.2 g
Type
reactant
Reaction Step One
[Compound]
Name
acyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-eicosapentaenoyl (4-hydroxyphenyl)-glycine
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reactant
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Name
N-docosahexaenoyl (4-hydroxyphenyl)-glycine
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of sodium p-hydroxymandelate monohydrate (1.04 g.), ammonium acetate (2.0 g.) and water (0.5 ml.) is stirred and heated under reflux (internal temperature 125° C.) for 2.5 hours. Water (3 ml.) is added to the thick slurry thus obtained, the mixture is cooled and filtered and the solid residue is washed twice with water and then with acetone. There is thus obtained p-hydroxyphenylglycine (0.56 g., 66% yield).
Quantity
1.04 g
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reactant
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2 g
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reactant
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Quantity
0.5 mL
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solvent
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Quantity
3 mL
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solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

Example 1 of U.S. Pat. No. 4,436,910 was generally repeated as follows: p-hydroxyphenyl hydantoin (100 mM, 19.2 g) was treated with NaOH (100 mM, 4.0 g) and Ca(OH)2 (200 mM, 14.2 g) in 200 ml water at 140° C. for four hours in an autoclave. After cooling to 50° C., the precipitated CaCO3 which separated out was filtered off. The recovered mother liquor was analyzed by HPLC. It was found to contain 1.16 g p-hydroxyphenyl glycine (7% yield) in solution. Substantial amounts of decomposition (by-product) was indicated by HPLC analysis. This control experiment demonstrates that the p-hydroxyphenylglycine product when subjected under the reaction conditions [Ca(OH)2, NaOH, 140° C., H2O] suffers severe decomposition to several unwanted and unidentified products. It was quite unexpected then to find that the use per se of only a calcium base material like calcium hydroxide facilitates the production of the corresponding hydantoic acid salt in very high yields. The hydantoic acid salt can then be subjected to decarbamoylation with nitrous acid under acidic conditions to produce p-hydroxyphenylglycine, and which can in turn be optically resolved by processes such as described in U.S. Pat. Nos. 5,120,855 and 3,094,741, both of which are incorporated herein by reference in their entirety.
Quantity
19.2 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
Ca(OH)2
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
57
Citations
D Mascagna, G Ghanem, R Morandini… - Melanoma …, 1992 - journals.lww.com
New tyrosinase-targeted compounds based on structural variants of the prototype unit 4-aminophenol have been synthesized and screened for their potential as antitumour agents …
Number of citations: 14 journals.lww.com
S Hussain, NS Allen - Tetrahedron, 2022 - Elsevier
Following on from part 1 of this paper where linear C 60 polymers were synthesised, part 2 describes the synthesis of crosslinked and branched chain C 60 polymers so that the amount …
Number of citations: 0 www.sciencedirect.com
N Allen, S Hussain - Available at SSRN 4247697 - papers.ssrn.com
Following on from part 1 of this paper where linear C60 polymers were synthesised, part 2 describes the synthesis of crosslinked and branched chain C60 polymers so that the amount …
Number of citations: 0 papers.ssrn.com
S Jahan, F Mansoor, S Naz, J Lei, S Kanwal - Analytical chemistry, 2013 - ACS Publications
Current research efforts have demonstrated the facile hydrothermal oxidative synthetic route to develop highly fluorescent boron/nitrogen co-doped carbon nanodots (CNDs). During …
Number of citations: 101 pubs.acs.org
L Légrádi - Microchimica Acta, 1975 - Springer
In neutral or acidic surroundings, aromatic amines yield a color reaction with N-chlorophthalimide. This process is an oxidation reaction. Aliphatic amines, tertiary aromatic amines, …
Number of citations: 0 link.springer.com
L Lupa, A Filimon, A Popa, S Dunca - Reactive and Functional Polymers, 2021 - Elsevier
In the present study, a poly(styrene-co-divinylbenzene) copolymer support, functionalized by the phase-transfer catalysis method with N-(4-hydroxyphenyl)glycine amino acid groups, …
Number of citations: 2 www.sciencedirect.com
Z Yao, N Braidy, GA Botton… - Journal of the American …, 2003 - ACS Publications
Single-walled carbon nanotubes were functionalized along their sidewalls with phenol groups using the 1,3-dipolar cycloaddition reaction. These phenols could be further derivatized …
Number of citations: 528 pubs.acs.org
J Bujons, MG Ladona, A Messeguer… - Chemical Research …, 2001 - ACS Publications
The Toxic Oil Syndrome was a massive food-borne intoxication that occurred in Spain in 1981. Epidemiological studies point to 3-(phenylamino)propane-1,2-diol (PAP) derivatives as …
Number of citations: 18 pubs.acs.org
SH Kang, H Ma, MS Kang, KS Kim… - Angewandte …, 2004 - depts.washington.edu
The fullerene (C60) molecule has very unique and attractive electronic, optical, and mechanical properties owing to its chemical properties and uniform, spherical, and nanoscale …
Number of citations: 47 depts.washington.edu
SA Borisenkova, EG Girenko… - … of Porphyrins and …, 1999 - Wiley Online Library
Catalytic systems consisting of cobalt phthalocyanine grafted to maleic anhydride–styrene copolymer chemically linked with γ‐aminopropylated silochrome have been prepared. In the …
Number of citations: 15 onlinelibrary.wiley.com

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